

Comparative Guide to Structure-Activity Relationship (SAR) of Pyrazole Analogs as Anticancer Agents

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Compound of Interest

Compound Name: 1-(4-methoxybenzyl)-1H-pyrazol-5-amine

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of pyrazole-containing compounds as potential anticancer agents. The focus is on analogs that incorporate a 1-(4-methoxyphenyl) moiety, a common structural feature in medicinally relevant pyrazole derivatives. The data presented here is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The antiproliferative activities of (4-amino-1-aryl-1H-pyrazol-3-yl)(3,4,5-trimethoxyphenyl)methanone analogs were evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below. The series includes variations at the 1-position of the pyrazole ring, allowing for a direct comparison of the effect of different aryl substituents on anticancer activity.

Compound ID	R (Substitution at 1-position)	SGC-7901 IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)	PC-3 IC ₅₀ (μM)
4a	Phenyl	0.021 ± 0.003	0.039 ± 0.006	0.019 ± 0.002
4g	4-Methoxyphenyl	0.019 ± 0.002	0.035 ± 0.004	0.015 ± 0.001
4k	4-Ethoxyphenyl	0.017 ± 0.002	0.031 ± 0.005	0.015 ± 0.002

Data extracted from a study on pyrazole-containing tubulin polymerization inhibitors.[\[1\]](#)

Structure-Activity Relationship Insights:

From the data presented, several key SAR observations can be made for this series of pyrazole analogs:

- The presence of an aryl group at the 1-position of the pyrazole ring is crucial for the potent antiproliferative activity.
- Substitution on the para-position of the phenyl ring at the 1-position with alkoxy groups (methoxy in 4g and ethoxy in 4k) appears to enhance or maintain high potency compared to the unsubstituted phenyl analog (4a).
- Compound 4k, with a 4-ethoxyphenyl group, demonstrated the highest activity against all three cell lines, suggesting that a slightly larger alkoxy group at this position may be favorable for binding to the biological target.[\[1\]](#)
- The consistent high potency across different cancer cell lines (gastric, breast, and prostate) suggests a broad spectrum of activity for these analogs.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of the pyrazole analogs discussed.

General Synthesis of (4-amino-1-aryl-1H-pyrazol-3-yl)(3,4,5-trimethoxyphenyl)methanone Analogs (4a-k):[\[1\]](#)

A key intermediate, (4-nitro-1-aryl-1H-pyrazol-3-yl)(3,4,5-trimethoxyphenyl)methanone, is synthesized first. To a solution of this nitro-intermediate in ethanol, tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) is added. The mixture is then heated to reflux for 3 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the final amino-pyrazole analogs.

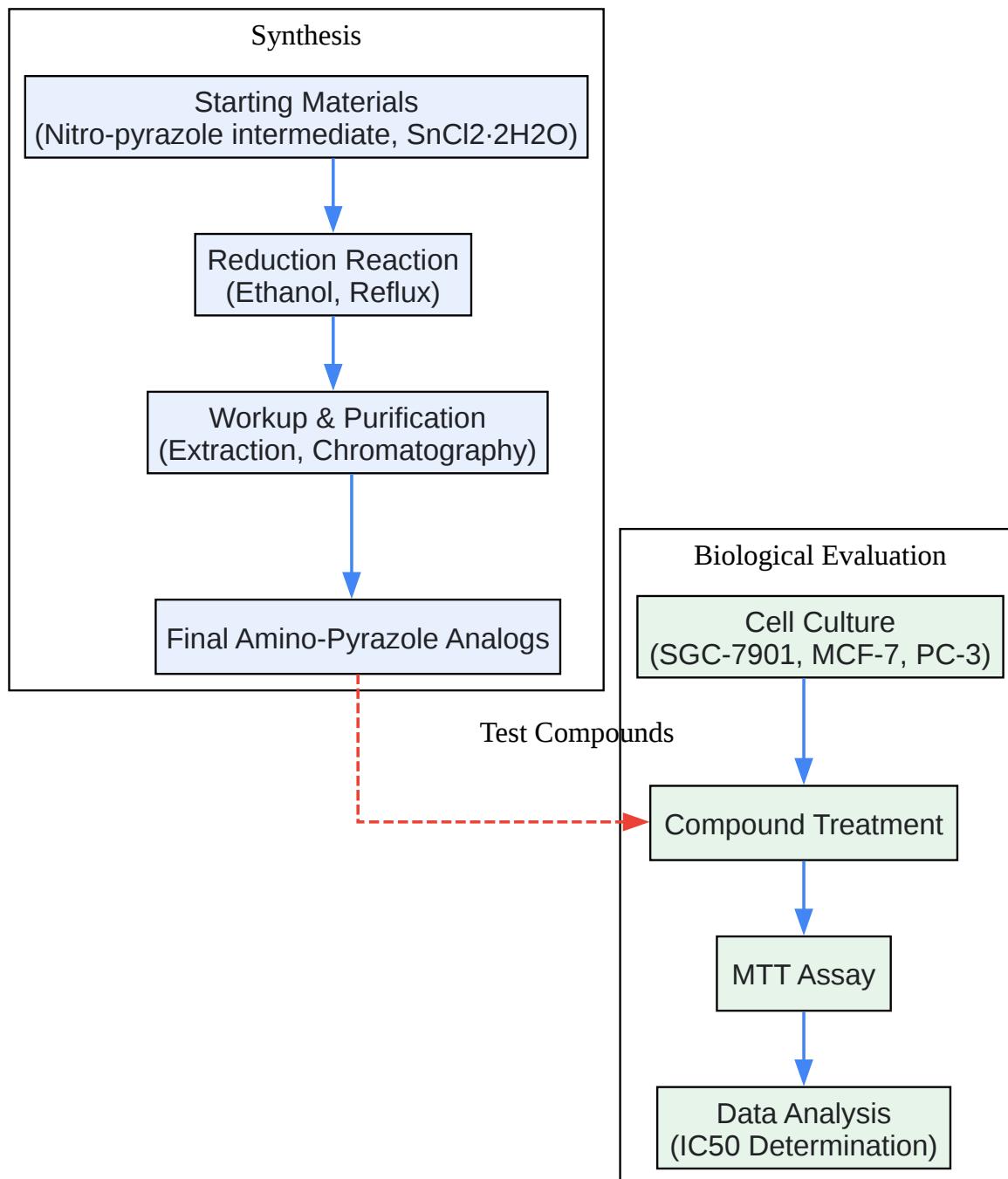
In Vitro Antiproliferative Assay:[1]

- Cell Culture: Human cancer cell lines (SGC-7901, MCF-7, and PC-3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Assay: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
- Compound Treatment: The cells were then treated with various concentrations of the test compounds for 48 hours.
- Cell Viability Measurement: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO).
- Data Analysis: The absorbance at 490 nm was measured using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Visualizations

Experimental Workflow for Synthesis and Evaluation

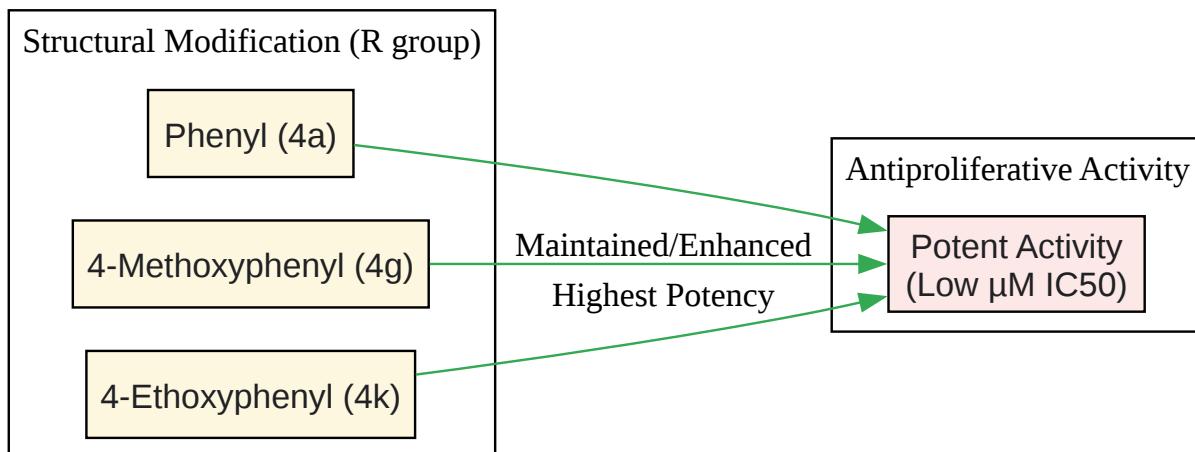
The following diagram illustrates the general workflow from the synthesis of the pyrazole analogs to the evaluation of their antiproliferative activity.

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Caption: General workflow for the synthesis and in vitro evaluation of pyrazole analogs.

Logical Relationship of Structure and Activity

This diagram illustrates the relationship between the structural modifications at the 1-position of the pyrazole ring and the resulting biological activity.



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Caption: SAR of 1-aryl pyrazole analogs on antiproliferative activity.

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References

- 1. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
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